1,1'-Carbonyldipiperidine
Overview
Description
1,1’-Carbonyldipiperidine, also known as Bis(1-piperidyl) ketone or Bis(pentamethylene)urea, is a chemical compound with the molecular formula C11H20N2O . It has a molecular weight of 196.29 . It is used as a reactant for the synthesis of various compounds, including Bis(guanidine) ligands for tuning of copper(I) dioxygen reactivity, Diaminocarbene- and Fischer-carbene complexes of palladium and nickel by oxidative insertion, Neodymium and europium complexes with amides and cyclic aminoxides, and Bis(pentamethylene)urea complexes of lanthanide nitrates .
Molecular Structure Analysis
The molecular structure of 1,1’-Carbonyldipiperidine is represented by the SMILES string O=C(N1CCCCC1)N2CCCCC2
. The InChI representation is 1S/C11H20N2O/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2
.
Chemical Reactions Analysis
1,1’-Carbonyldipiperidine is used as a reactant in the synthesis of various compounds. Some of these include Bis(guanidine) ligands for tuning of copper(I) dioxygen reactivity, Diaminocarbene- and Fischer-carbene complexes of palladium and nickel by oxidative insertion, Neodymium and europium complexes with amides and cyclic aminoxides, and Bis(pentamethylene)urea complexes of lanthanide nitrates .
Physical And Chemical Properties Analysis
1,1’-Carbonyldipiperidine is a crystalline substance with a boiling point of 296-298°C and a melting point of 44-47°C .
Scientific Research Applications
Affinity Chromatography Activation : Bethell et al. (1979) demonstrated the use of 1,1'-Carbonyldiimidazole for activating cross-linked agaroses in affinity chromatography. This method produces a matrix without additional charged groups, useful for purifying trypsin and other systems (Bethell, Ayers, Hancock, & Hearn, 1979).
Catalytic Asymmetric Mannich Reaction : Córdova (2004) discussed the catalytic asymmetric addition of carbonyl compounds to imines, forming enriched amino acid derivatives, beta-lactams, and amino alcohols. Small organometallic and organic amine catalysts, including 1,1'-Carbonyldipiperidine, achieve high selectivity in these reactions (Córdova, 2004).
Molecular Structure Studies : Shlykov et al. (2017) explored the orbital interaction between electron lone pairs and carbonyl groups in compounds like N-trifluoroacetylpiperidine and 1,1'-Carbonyldipiperidine. They studied the conformations and effects of conjugation and steric factors on these molecules (Shlykov, Phien, & Trang, 2017).
Mechanochemical Synthesis : Lanzillotto et al. (2015) used 1,1′-Carbonyldiimidazole in the eco-friendly, mechanochemical preparation of carbamates. This method enhances reactivity and offers a sustainable approach to synthesizing carbamates (Lanzillotto, Konnert, Lamaty, Martínez, & Colacino, 2015).
Ligand-Controlled C(sp3)–H Arylation and Olefination : He et al. (2014) utilized ligands, potentially including 1,1'-Carbonyldipiperidine, for controlling the reactivity and selectivity of transition metal catalysts in C(sp3)–H bond functionalization, vital in synthesizing unnatural chiral α–amino acids (He, Li, Deng, Fu, Laforteza, Spangler, Homs, & Yu, 2014).
Transition Metal-Catalyzed Carbonylation : Wu et al. (2014) discussed the application of carbonylation reactions in producing various carbonyl compounds, where 1,1'-Carbonyldipiperidine may play a role. These reactions are fundamental in organic synthesis and industrial processes (Wu, Fang, Wu, Jackstell, Neumann, & Beller, 2014).
Safety And Hazards
1,1’-Carbonyldipiperidine is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of ingestion or contact with eyes, immediate medical attention is required .
properties
IUPAC Name |
di(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJOKOVTYPHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202236 | |
Record name | Piperidine, 1,1'-carbonyldi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Carbonyldipiperidine | |
CAS RN |
5395-04-0 | |
Record name | Bis(pentamethylene)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5395-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Carbonyldipiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Carbonyldipiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3145 | |
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Record name | Piperidine, 1,1'-carbonyldi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(pentamethylene)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1'-CARBONYLDIPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST5T93T7OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q & A
Q1: What is the significance of the oxidative carbonylation reaction described in the paper?
A1: The research investigates a method for synthesizing 1,1'-Carbonyldipiperidine using a palladium(II)-copper(II) catalytic system []. This is significant because it offers a potentially more efficient and environmentally friendly alternative to traditional methods. Understanding the kinetics of this reaction can lead to optimization of the process, potentially making it more suitable for industrial applications.
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